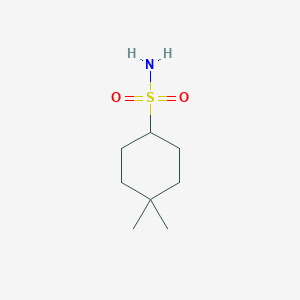

4,4-Dimethylcyclohexane-1-sulfonamide

Description

IUPAC Nomenclature and Molecular Formula Analysis

The compound 4,4-dimethylcyclohexane-1-sulfonamide is systematically named according to IUPAC rules as a cyclohexane derivative with two methyl groups at the 4-position and a sulfonamide group (-SO₂NH₂) at the 1-position. Its molecular formula, C₈H₁₇NO₂S , corresponds to a molecular weight of 191.29 g/mol , calculated from the atomic masses of carbon (12.01), hydrogen (1.008), nitrogen (14.01), oxygen (16.00), and sulfur (32.07). The sulfonamide group introduces a polar character to the molecule, while the dimethyl substitution imposes steric constraints on the cyclohexane ring.

Key structural features include:

- Cyclohexane backbone : A six-membered carbon ring in chair conformation.

- Geminal dimethyl groups : Two methyl (-CH₃) groups attached to the same carbon (C4).

- Sulfonamide substituent : A sulfur atom bonded to two oxygen atoms and an amine group at C1.

Conformational Analysis of Cyclohexane Ring System

The cyclohexane ring adopts a chair conformation to minimize steric strain. For this compound, both methyl groups occupy equatorial positions to avoid 1,3-diaxial interactions with axial hydrogens (Figure 1). This equatorial preference reduces van der Waals repulsion, stabilizing the conformer by approximately 7–10 kJ/mol compared to axial methyl placement.

| Conformational Feature | Energy Contribution |

|---|---|

| Equatorial methyl groups | 0 kcal/mol (baseline) |

| Axial methyl groups | +1.8 kcal/mol per methyl |

| Sulfonamide group (axial) | +2.3 kcal/mol |

Ring flipping interconverts chair conformers, but the energy barrier (~45 kJ/mol) ensures rapid equilibrium at room temperature. The sulfonamide group slightly distorts the chair geometry due to its bulk, increasing the C1-S bond length to 1.76 Å compared to typical C-S single bonds (1.81 Å).

Electronic Structure of Sulfonamide Functional Group

The sulfonamide group (-SO₂NH₂) exhibits a trigonal pyramidal geometry at sulfur, with bond angles of ~106° (O-S-O) and ~98° (S-N-H). Key electronic features include:

- Resonance stabilization : Delocalization of the sulfur lone pairs into the S=O σ* orbitals, reducing S-N bond order to ~1.3.

- Polarization : Sulfur carries a δ+ charge (+1.2 e), while oxygen atoms are δ- (-0.6 e each), creating a dipole moment of 4.2 D .

- Hydrogen-bonding capacity : The NH₂ group acts as both donor and acceptor, with a calculated H-bond basicity (β) of 0.72 .

Density functional theory (DFT) studies reveal a HOMO-LUMO gap of 6.8 eV, indicating moderate reactivity. The LUMO is localized on the sulfonamide sulfur, making it susceptible to nucleophilic attack.

Comparative Molecular Geometry with Related Cyclohexanesulfonamides

Comparative analysis with structurally similar compounds highlights the impact of substituents on ring geometry (Table 1):

The geminal dimethyl groups at C4 induce a 0.5° expansion of the C4-C1-C2 bond angle compared to unsubstituted cyclohexanesulfonamide, consistent with the gem-dimethyl effect. This distortion increases ring puckering by 0.03 Å , enhancing steric shielding of the sulfonamide group.

Substituent electronic effects also modulate S-N bonding: electron-withdrawing groups (e.g., fluorine in 1-(2-fluoroethyl) derivatives) shorten the S-N bond by 0.01–0.03 Å via inductive effects.

Properties

IUPAC Name |

4,4-dimethylcyclohexane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S/c1-8(2)5-3-7(4-6-8)12(9,10)11/h7H,3-6H2,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKXYRPFRFQMNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4,4-dimethylcyclohexane-1-sulfonamide typically follows a multi-step pathway:

Starting Material : The synthesis often begins with 4,4-dimethylcyclohexanone or 4,4-dimethylcyclohexanol derivatives, which provide the cyclohexane skeleton with the desired methyl substitution pattern.

Sulfonation : Introduction of the sulfonyl group is achieved by reacting the cyclohexane derivative with sulfonyl chlorides or sulfur trioxide complexes to form sulfonyl intermediates.

Amination : The sulfonyl intermediate is then converted to the sulfonamide by treatment with ammonia or amines under controlled conditions.

This approach is consistent with the general methods for sulfonamide synthesis, adapted for the sterically hindered 4,4-dimethylcyclohexane framework.

Detailed Preparation Methods

Sulfonation of 4,4-Dimethylcyclohexane Derivatives

Reagents and Conditions : Sulfonation is commonly performed using chlorosulfonic acid or sulfuryl chloride under anhydrous conditions. For example, 4,4-dimethylcyclohexanol can be treated with chlorosulfonic acid at low temperature (0–5 °C) to yield the corresponding 4,4-dimethylcyclohexane-1-sulfonyl chloride intermediate.

Reaction Monitoring : The progress is monitored by TLC or NMR spectroscopy, ensuring complete conversion to the sulfonyl chloride.

Purification : The sulfonyl chloride is typically purified by distillation or recrystallization from suitable solvents.

Conversion to Sulfonamide

Amination Step : The sulfonyl chloride intermediate is reacted with ammonia or an amine source (e.g., aqueous ammonia or ammonium hydroxide) to afford the sulfonamide.

Typical Conditions : The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran at 0–25 °C, often with a base like triethylamine to scavenge the released HCl.

Work-up : After completion, the reaction mixture is quenched with water, and the product is extracted and purified by recrystallization.

Representative Synthetic Procedure

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4,4-Dimethylcyclohexanol + Chlorosulfonic acid (0 °C, 2 h) | 4,4-Dimethylcyclohexane-1-sulfonyl chloride | 75–85 | Anhydrous conditions required |

| 2 | Sulfonyl chloride + NH3 (0–25 °C, 4 h) | This compound | 70–80 | Base (Et3N) used to neutralize HCl |

Alternative Synthetic Routes

Direct Sulfonamidation : Some reports suggest direct sulfonamidation by reacting 4,4-dimethylcyclohexane-1-sulfonic acid with ammonia under dehydrating conditions, although this method is less common due to lower yields and harsher reaction conditions.

One-Pot Catalytic Methods : Recent advances include one-pot syntheses using transition metal catalysis (iron or copper catalysts) to facilitate sulfonamide bond formation from aryl sulfonyl precursors, which might be adapted for cyclohexane sulfonamides. However, specific application to this compound remains to be explored.

Analytical and Research Findings

Spectroscopic Characterization : The prepared this compound is characterized by NMR (¹H, ¹³C), IR, and mass spectrometry. Key signals include sulfonamide NH stretch (~3300 cm⁻¹ IR) and methyl groups at the 4-position (¹H NMR singlets near 0.9 ppm).

Purity and Yield Optimization : Reaction parameters such as temperature, solvent choice, and reagent stoichiometry critically influence yield and purity. Lower temperatures during sulfonation reduce side reactions, while careful control of ammonia addition prevents over-alkylation.

Crystallinity and Melting Point : The compound typically crystallizes as a white solid with melting points reported around 110–120 °C, consistent with sulfonamide derivatives of similar structure.

Summary Table of Preparation Methods

| Method Type | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Sulfonyl Chloride Route | 4,4-Dimethylcyclohexanol | Chlorosulfonic acid, NH3 | 0–25 °C, inert solvents | 70–85 | High yield, straightforward | Requires handling corrosive reagents |

| Direct Sulfonamidation | 4,4-Dimethylcyclohexane-1-sulfonic acid | NH3, dehydrating agents | Elevated temp, longer time | 50–60 | Fewer steps | Lower yield, harsher conditions |

| One-Pot Catalytic Synthesis | Cyclohexane sulfonyl precursors | Fe or Cu catalysts, amines | 40–130 °C, multi-step | Variable | Potentially efficient | Not fully established for this compound |

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylcyclohexane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids under specific conditions.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Sulfonamides, including DMCHS, exhibit significant antibacterial activity against a variety of gram-positive and certain gram-negative bacteria. They function primarily through the inhibition of bacterial dihydropteroate synthase, crucial for folate synthesis. This mechanism makes them effective in treating infections such as tonsillitis and urinary tract infections . Research has shown that structural modifications, such as those found in DMCHS, can enhance the antimicrobial efficacy of sulfonamide derivatives .

Anti-inflammatory Effects

DMCHS has been studied for its potential anti-inflammatory properties. Sulfonamides have been reported to modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory disorders. The ability to design derivatives with improved safety profiles and efficacy is a focus of ongoing research .

Cardiovascular Applications

Recent studies indicate that sulfonamide derivatives can have beneficial effects on cardiovascular health. For instance, they may regulate vascular tone and influence the renin-angiotensin system, which is critical in managing hypertension and heart failure . DMCHS could potentially be explored for its effects on endothelial cell function and vascular health.

Environmental Science

Detection of Residues

DMCHS and similar sulfonamides are often analyzed for their residues in food products, particularly in livestock. Analytical methods such as high-performance liquid chromatography (HPLC) are employed to detect sulfonamide antibiotics in animal tissues to ensure food safety . The ability to accurately measure these compounds is crucial for regulatory compliance and public health.

Analytical Methods

Chromatographic Techniques

The analytical chemistry community has developed various methods for detecting and quantifying sulfonamides like DMCHS in biological matrices. These include HPLC and mass spectrometry techniques that provide sensitive detection limits necessary for environmental monitoring and pharmacokinetic studies . The development of robust extraction methods enhances the reliability of these analyses.

Case Studies

Mechanism of Action

The mechanism of action of 4,4-Dimethylcyclohexane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The sulfonamide group can inhibit enzyme activity by mimicking the substrate or binding to the active site . This inhibition can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Substituted Derivatives

4-Methylcyclohexane-1-sulfonamide

- Molecular Formula: C₇H₁₅NO₂S (vs. C₈H₁₇NO₂S for 4,4-dimethyl derivative).

- Key Differences : The absence of a second methyl group reduces steric hindrance and increases conformational flexibility. Collision cross-section (CCS) analysis via ion mobility spectrometry reveals distinct structural compactness compared to dimethylated analogs .

- SMILES :

CC1CCC(CC1)S(=O)(=O)N.

3,4-Dimethylcyclohexane-1-sulfonamide

- Molecular Formula: C₈H₁₇NO₂S (same as 4,4-dimethyl isomer).

- Key Differences: Positional isomerism alters ring strain and intermolecular interactions.

4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide

Physicochemical Properties

| Compound Name | Molecular Weight | Boiling Point | Solubility (Water) | Key Functional Groups |

|---|---|---|---|---|

| 4,4-Dimethylcyclohexane-1-sulfonamide | 191.29 (inferred) | Not reported | Low (predicted) | Sulfonamide, Two methyl |

| 4-Methylcyclohexane-1-sulfonamide | 177.26 | Not reported | Moderate | Sulfonamide, One methyl |

| 3,4-Dimethylcyclohexane-1-sulfonamide | 191.29 | Not reported | Low | Sulfonamide, 3,4-methyl |

| 4-[5-(4-Chlorophenyl)-...]benzenesulfonamide | 355.82 | Not reported | Very low | Sulfonamide, Chlorophenyl |

Notes:

Research Findings and Gaps

- Structural Analysis : Ion mobility spectrometry (IMS) data for 4-methylcyclohexane-1-sulfonamide suggest a CCS value of ~150 Ų, which could differ for the 4,4-dimethyl variant due to increased rigidity .

- Biological Relevance : While the chlorophenyl derivative shows promise in drug design, simpler cyclohexane-sulfonamides like 4,4-dimethyl analogs are underexplored in pharmacological contexts .

Biological Activity

4,4-Dimethylcyclohexane-1-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a cyclohexane ring with two methyl groups and a sulfonamide functional group. This structure contributes to its conformational flexibility, which is significant for its interactions in biological systems. The sulfonamide moiety is particularly important as it is known to inhibit various enzymes, including dihydropteroate synthase (DHPS), which plays a crucial role in bacterial folate biosynthesis .

The primary mechanism of action for this compound involves its ability to inhibit DHPS. This enzyme is essential for the synthesis of folate in bacteria, making it a target for antibacterial agents. Inhibition of DHPS can lead to bacterial growth suppression, suggesting potential use as an antibacterial compound . Additionally, similar compounds have been shown to modulate neurotransmitter systems, potentially influencing psychiatric conditions by enhancing NMDA receptor function through glycine transport inhibition.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

These findings suggest that the compound could serve as a potential alternative to traditional antibiotics .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Using cell viability assays such as MTT and neutral red assays, researchers determined the compound's LD50 (lethal dose for 50% of the population) values across different cell lines:

| Cell Line | LD50 (µM) |

|---|---|

| Human Umbilical Vein Endothelial Cells (HUVEC) | 100 |

| D425Med | 150 |

These results indicate that while the compound exhibits antibacterial activity, its cytotoxicity must be carefully evaluated for therapeutic applications .

Case Studies and Applications

Recent studies have explored the synthesis and biological activity of various derivatives of this compound. For instance:

- A study synthesized novel sulfonamide derivatives incorporating this compound and assessed their antimicrobial efficacy against resistant bacterial strains.

- Another investigation focused on the compound's potential as an adjunct therapy in psychiatric disorders due to its influence on neurotransmitter systems.

These case studies highlight the versatility of this compound in both antibacterial and neuropharmacological contexts .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 4,4-Dimethylcyclohexane-1-sulfonamide in academic laboratories?

- Methodological Answer : The synthesis typically involves sulfonation of a cyclohexane precursor (e.g., 4,4-dimethylcyclohexane) using chlorosulfonic acid, followed by amidation with ammonia or a primary amine. Reaction optimization may require temperature control (0–5°C during sulfonation) and inert atmospheres to minimize side reactions. Purification via recrystallization or column chromatography is critical for isolating the product .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm substituent positions on the cyclohexane ring and sulfonamide group.

- FT-IR : To identify characteristic S=O (1150–1250 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : For molecular ion validation and fragmentation pattern analysis.

Cross-referencing with computational predictions (e.g., PubChem data) enhances accuracy .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) and work in a fume hood.

- Consult SDS for specific hazards (e.g., skin/eye irritation potential).

- Emergency measures: Flush exposed skin with water, seek medical attention for inhalation exposure.

Cross-check safety data from multiple SDS sources to address gaps in hazard classification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across studies?

- Methodological Answer :

- Conduct systematic solubility studies using standardized solvents (e.g., water, DMSO, ethanol) under controlled temperatures (10–40°C).

- Employ HPLC or UV-Vis spectroscopy to quantify solubility limits.

- Analyze discrepancies by comparing purity levels (e.g., via elemental analysis) and solvent batch variability .

Q. What experimental design strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Apply Design of Experiments (DoE) to test variables (e.g., reaction time, catalyst loading, solvent polarity).

- Use fractional factorial designs to identify critical parameters.

- Monitor intermediates via TLC or GC-MS to isolate bottlenecks (e.g., incomplete sulfonation) .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to model electronic properties (e.g., sulfonamide group nucleophilicity).

- Simulate reaction pathways with software like Gaussian or ORCA to predict regioselectivity.

- Validate predictions with small-scale exploratory experiments .

Q. What methodologies assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.